molecular formula C17H11Cl2N5O B2466476 6-[(2,4-Dichlorophenyl)methyl]-3-phenyltriazolo[4,5-d]pyrimidin-7-one CAS No. 892479-50-4

6-[(2,4-Dichlorophenyl)methyl]-3-phenyltriazolo[4,5-d]pyrimidin-7-one

Cat. No. B2466476
M. Wt: 372.21
InChI Key: ZFAIGOXFULWYIX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Molecular Structure Analysis

The molecular structure of a compound can be determined using various techniques such as X-ray crystallography, NMR spectroscopy, etc. Unfortunately, the specific molecular structure analysis for this compound is not available in the retrieved resources .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include its molecular weight, melting point, boiling point, solubility, etc. For “6-[(2,4-Dichlorophenyl)methyl]-3-phenyltriazolo[4,5-d]pyrimidin-7-one”, these specific properties are not available in the retrieved resources .

Safety And Hazards

The safety and hazards associated with a compound depend on its physical and chemical properties, as well as how it is used or handled. The specific safety and hazard information for “6-[(2,4-Dichlorophenyl)methyl]-3-phenyltriazolo[4,5-d]pyrimidin-7-one” is not available in the retrieved resources .

properties

IUPAC Name

6-[(2,4-dichlorophenyl)methyl]-3-phenyltriazolo[4,5-d]pyrimidin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11Cl2N5O/c18-12-7-6-11(14(19)8-12)9-23-10-20-16-15(17(23)25)21-22-24(16)13-4-2-1-3-5-13/h1-8,10H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFAIGOXFULWYIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C3=C(C(=O)N(C=N3)CC4=C(C=C(C=C4)Cl)Cl)N=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11Cl2N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-[(2,4-Dichlorophenyl)methyl]-3-phenyltriazolo[4,5-d]pyrimidin-7-one

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